8-Fluoroisoquinoline-1-carboxylic acid
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Overview
Description
8-Fluoroisoquinoline-1-carboxylic acid is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the isoquinoline structure enhances its biological activity and provides unique chemical properties. This compound is of significant interest in various fields, including pharmaceuticals, materials science, and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoroisoquinoline-1-carboxylic acid typically involves the introduction of a fluorine atom into the isoquinoline ring. One common method is the direct fluorination of isoquinoline derivatives. This can be achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes cyclization reactions, halogen displacement, and subsequent functional group modifications. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can react with the fluorinated compound under basic conditions.
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
8-Fluoroisoquinoline-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and heterocycles.
Biology: The compound is used in the development of fluorescent probes and bioactive molecules.
Medicine: It is investigated for its potential as an intermediate in the synthesis of pharmaceutical agents with antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 8-fluoroisoquinoline-1-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The fluorine atom enhances the compound’s binding affinity and metabolic stability, leading to improved efficacy and selectivity. The exact pathways involved can vary based on the specific biological system and target .
Comparison with Similar Compounds
8-Fluoroisoquinoline: A closely related compound with similar structural features but lacking the carboxylic acid group.
6-Fluoroisoquinoline: Another fluorinated isoquinoline derivative with the fluorine atom at a different position on the ring.
7-Fluoroisoquinoline: Similar to 8-fluoroisoquinoline but with the fluorine atom at the 7-position.
Uniqueness: 8-Fluoroisoquinoline-1-carboxylic acid is unique due to the presence of both the fluorine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity.
Biological Activity
8-Fluoroisoquinoline-1-carboxylic acid is a heterocyclic compound that has attracted attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potentials, and related research findings.
This compound possesses the following chemical characteristics:
- Molecular Formula : C₉H₆FNO₂
- Molecular Weight : 181.15 g/mol
- Structure : The compound features a fluoro substituent at the 8-position of the isoquinoline ring and a carboxylic acid functional group at the 1-position, contributing to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cellular proliferation, indicating potential anticancer properties.
- Receptor Modulation : The unique structural features allow it to bind selectively to certain receptors, potentially affecting signaling pathways related to cell growth and apoptosis.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity . For example, compounds structurally related to it have shown promise in inhibiting Aurora A kinase, a critical regulator of cell cycle progression. In vitro assays revealed that these compounds could induce apoptosis in cancer cell lines (e.g., MCF-7) by arresting the cell cycle at specific phases .
Antimicrobial Activity
In addition to anticancer effects, there is emerging evidence supporting the antimicrobial properties of this compound. Related compounds have demonstrated effectiveness against various bacterial strains, suggesting that this class of compounds may be valuable in developing new antimicrobial agents .
Research Findings
Case Studies
- Aurora A Kinase Inhibition :
-
Antimicrobial Efficacy :
- Research involving derivatives of isoquinoline compounds demonstrated varying degrees of antibacterial activity. The presence of specific substituents was found to enhance efficacy against Gram-positive and Gram-negative bacteria, suggesting that modifications to the isoquinoline structure could optimize antimicrobial properties .
Properties
IUPAC Name |
8-fluoroisoquinoline-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-7-3-1-2-6-4-5-12-9(8(6)7)10(13)14/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOFYZBIFCNSBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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